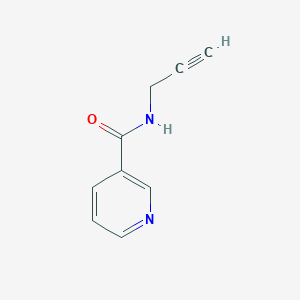

N-(prop-2-yn-1-yl)nicotinamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with propargylamine. One common method involves the use of nicotinoyl chloride, which reacts with propargylamine in the presence of a base such as triethylamine to form this compound . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(prop-2-yn-1-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

Substitution: Reactions with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Molecular oxygen, visible-light irradiation, and acetone as the solvent.

Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of a base like potassium hydroxide.

Major Products Formed

Oxidation: Formamides.

Substitution: Benzimidazole-2-thiones.

Applications De Recherche Scientifique

Enzyme Inhibition

Nicotinamide N-methyltransferase (NNMT) Inhibition

N-(prop-2-yn-1-yl)nicotinamide has been investigated as a potent inhibitor of NNMT, an enzyme implicated in various metabolic disorders, including cancer and obesity. Research indicates that NNMT catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a cofactor. The compound has been shown to effectively inhibit NNMT with a high affinity, making it a candidate for therapeutic development.

Key Findings:

- High-Affinity Inhibition : Studies have reported that derivatives like NS1, which incorporate an alkyne linker similar to this compound, exhibit subnanomolar inhibition of NNMT, indicating that structural modifications can enhance inhibitory potency .

| Compound | Ki (nM) | Mechanism |

|---|---|---|

| NS1 | 0.5 | NNMT Inhibitor |

| II138 | 369 | Fluorescence Polarization Assay |

Cancer Treatment

Role in Cancer Metabolism

This compound's inhibition of NNMT is particularly relevant in cancer treatment. Elevated levels of NNMT have been associated with tumor progression and metastasis. By inhibiting this enzyme, this compound may help reduce tumor growth and improve patient outcomes.

Case Studies:

- In Vitro Studies : Research has demonstrated that knockdown of NNMT in cancer cell lines leads to decreased proliferation and migration, suggesting that inhibitors like this compound could be beneficial in therapeutic strategies .

Dermatological Applications

Cosmeceutical Potential

Nicotinamide compounds, including this compound, are being explored for their skin benefits. They are known to enhance skin barrier function, reduce inflammation, and improve skin texture.

Clinical Evidence:

Mécanisme D'action

The mechanism of action of N-(prop-2-yn-1-yl)nicotinamide involves its role as a photosensitizer in oxidative reactions. It generates singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and potential biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(prop-2-yn-1-yl)aniline: Another compound with a similar propargyl group, used in oxidative formylation reactions.

N-(penta-2,4-diyn-1-yl)nicotinamide: A derivative with extended alkyne chains, used in cyclocondensation reactions.

Uniqueness

N-(prop-2-yn-1-yl)nicotinamide is unique due to its combination of a pyridine-carboxamide structure with a propargyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Activité Biologique

N-(prop-2-yn-1-yl)nicotinamide, a derivative of nicotinamide, has garnered attention for its potential biological activities, particularly in the fields of cancer research and immunomodulation. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique propargyl group, which enhances its interaction with various biological targets. Its structure allows it to participate in visible-light-induced oxidative reactions, suggesting a role in cellular redox balance and oxidative stress pathways.

Target Interactions

This compound interacts with several enzymes and receptors, influencing various biochemical pathways. It is particularly noted for its role as a photosensitizer in oxidative formylation reactions, which can lead to cellular damage under certain conditions.

Biochemical Pathways

The compound's involvement in oxidative formylation suggests it may modulate pathways related to oxidative stress. This interaction can affect cell signaling, gene expression, and overall cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound's mechanism includes the modulation of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression .

Immunomodulatory Effects

The compound also shows potential as an immunomodulator , influencing immune responses. Studies have indicated that it can enhance the activity of immune cells, potentially aiding in the treatment of autoimmune diseases.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on cell viability and proliferation. For instance, one study reported a reduction in cell viability in cancer cell lines treated with the compound, highlighting its potential as a therapeutic agent .

In Vivo Research

Animal models have been utilized to further investigate the biological activity of this compound. In these studies, the compound exhibited promising results in reducing tumor size and enhancing survival rates among treated subjects .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h1,3-4,6-7H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVXVTKMQOMWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.